molecular formula C20H17BrN4O B2494641 1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326897-38-4

1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2494641
CAS No.: 1326897-38-4
M. Wt: 409.287
InChI Key: KBHFKXCKIGGGEP-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H17BrN4O and its molecular weight is 409.287. The purity is usually 95%.
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Biological Activity

1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound has gained attention due to its potential biological activities, including anticancer , anti-inflammatory , and antimicrobial properties. Its molecular formula is C20H17BrN4OC_{20}H_{17}BrN_{4}O with a molecular weight of approximately 409.287 g/mol .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : Human bladder cancer (T24T, UMUC3), colon cancer (HCT116), and prostate cancer (LNCaP).
  • Mechanism of Action : The compound appears to downregulate X-linked inhibitor of apoptosis protein (XIAP) and disrupts the binding activity of specificity protein 1 (Sp1) to the xiap promoter, leading to increased apoptosis .

Table 1: Anticancer Activity Summary

Cell LineIC50 Value (µM)Mechanism of Action
T24T55.2 ± 2.3Apoptosis induction via XIAP downregulation
HCT116Not specifiedInduction of apoptosis
LNCaP100Cell cycle arrest and oxidative stress

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation. Further exploration in animal models is necessary to confirm these findings.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The effectiveness against specific strains can be summarized as follows:

Table 2: Antimicrobial Activity Summary

MicroorganismActivity
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansEffective

The synthesis of this compound typically involves multi-step organic reactions that may include microwave-assisted methods to enhance yields. The mechanism of action involves interactions with specific molecular targets within biological systems, particularly in inhibiting key proteins involved in cell survival and proliferation .

Case Studies

Recent case studies have focused on the structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidine derivatives. For example:

  • A study highlighted the modification of similar compounds leading to enhanced anticancer activity against liver cancer cell lines.
  • Another investigation revealed that structural variations significantly impact the potency and selectivity of these compounds against different cancer types .

Properties

IUPAC Name

1-(4-bromophenyl)-5-[(3,4-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O/c1-13-3-4-15(9-14(13)2)11-24-12-22-19-18(20(24)26)10-23-25(19)17-7-5-16(21)6-8-17/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHFKXCKIGGGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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